m-PEG3-phosphonic acid

Ceramic membrane modification Aqueous stability Surface grafting

m-PEG3-phosphonic acid (CAS 96962-42-4) is a polyethylene glycol (PEG)-based bifunctional compound comprising a methoxy-terminated triethylene glycol chain covalently linked to a terminal phosphonic acid (-PO₃H₂) group. With a molecular formula of C₇H₁₇O₆P and a molecular weight of 228.18 g/mol, this compound serves dual primary functions: as a PROTAC (PROteolysis TArgeting Chimera) linker enabling selective protein degradation , and as a surface-anchoring reagent for modifying metal oxide substrates via the strong coordination chemistry of the phosphonic acid moiety.

Molecular Formula C7H17O6P
Molecular Weight 228.18 g/mol
CAS No. 96962-42-4
Cat. No. B3176058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-phosphonic acid
CAS96962-42-4
Molecular FormulaC7H17O6P
Molecular Weight228.18 g/mol
Structural Identifiers
SMILESCOCCOCCOCCP(=O)(O)O
InChIInChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)
InChIKeyLGQTUJZUDXJUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-phosphonic acid (CAS 96962-42-4): PROTAC Linker and Surface Functionalization Reagent with Superior Hydrolytic Stability


m-PEG3-phosphonic acid (CAS 96962-42-4) is a polyethylene glycol (PEG)-based bifunctional compound comprising a methoxy-terminated triethylene glycol chain covalently linked to a terminal phosphonic acid (-PO₃H₂) group. With a molecular formula of C₇H₁₇O₆P and a molecular weight of 228.18 g/mol, this compound serves dual primary functions: as a PROTAC (PROteolysis TArgeting Chimera) linker enabling selective protein degradation [1], and as a surface-anchoring reagent for modifying metal oxide substrates via the strong coordination chemistry of the phosphonic acid moiety . The compound is supplied as a non-cleavable linker with typical purity specifications of ≥95% to ≥98%, depending on the vendor [1].

Why m-PEG3-phosphonic acid Cannot Be Substituted with m-PEG3-carboxylic acid, m-PEG3-silane, or Alternative PEG3 Linkers


Substituting m-PEG3-phosphonic acid with a generic PEG3 analog bearing a different terminal functional group fundamentally alters the compound's performance characteristics and application scope. The phosphonic acid group confers two critical differentiators that are absent in common alternatives: (1) exceptional hydrolytic stability on metal oxide surfaces, demonstrated by sustained PEG grafting for >200 hours in aqueous environments where alkoxysilane-linked analogs undergo rapid degradation [1]; and (2) superior resistance to protein corona formation and nonspecific adsorption when compared to carboxylic acid-functionalized PEG coatings [2]. These performance differences are intrinsic to the phosphonate-metal coordination chemistry and cannot be replicated by carboxylate, silane, amine, or thiol-terminated PEG3 linkers. Consequently, substitution with an in-class analog risks compromised stability, reduced antifouling performance, or complete functional failure in applications requiring robust aqueous anchoring to inorganic substrates.

m-PEG3-phosphonic acid: Quantitative Performance Evidence Against Closest Comparators for Scientific Procurement


Hydrolytic Stability Superiority: Phosphonic Acid Linkers Maintain PEG Graft Integrity for >200 Hours Whereas Alkoxysilane Linkers Rapidly Degrade in Aqueous Environments

In a direct comparative study of PEG grafting to γ-alumina ceramic membranes, phosphonic acid linking groups demonstrated complete hydrolytic stability in pure water for at least 216 hours, whereas alkoxysilane-linked PEG grafts degraded rapidly under identical conditions as confirmed by liquid-state ¹H NMR and water permeation analyses [1]. The phosphonic acid group remained grafted to the γ-alumina support throughout the entire 216-hour test duration, while the alkoxysilane linker exhibited instability and progressive detachment from the ceramic surface [1]. This represents a categorical difference in aqueous stability between the two anchoring chemistries, with phosphonic acid providing stable surface functionalization that alkoxysilane alternatives cannot sustain.

Ceramic membrane modification Aqueous stability Surface grafting Wastewater treatment

Anti-Protein Fouling Performance: Phosphonic Acid PEG Copolymers Outperform Carboxylic Acid PEG Coatings on Stainless Steel Surfaces

A comparative study of PEG-containing copolymer coatings on stainless steel evaluated phosphonate/phosphate anchoring groups against carboxylic acid anchoring groups [1]. Fluorescence microscopy demonstrated that PEG phosphate and phosphonate-coated surfaces exhibited strong inhibition of bacterial adhesion for both Escherichia coli and Bacillus cereus over several days, while PEG polymers containing carboxylic acid anchoring groups gave a somewhat worse performance in the same assays [1]. Quartz crystal microbalance with dissipation (QCM-D) experiments further revealed nearly 100% reduction in protein binding affinity on the phosphonate-containing coated surfaces when tested against a variety of proteins and skim milk [1]. The phosphonate-functionalized polymers formed highly tenacious films that could be deposited via simple aqueous dipping and resisted rinsing over many days without requiring solvents, annealing, or adhesion promoters [1].

Antifouling coatings Stainless steel modification Protein adsorption resistance Bacterial adhesion inhibition

Iron Oxide Nanoparticle Coating Stability: Multi-Phosphonic Acid PEG Copolymers Outperform Ligands, Polyelectrolytes, and Carboxylic Acid PEG

In a systematic evaluation of iron oxide nanoparticle coatings for nanomedicine applications, phosphonic acid poly(ethylene glycol) copolymers were synthesized and directly compared against multiple alternative coating strategies [1]. The study demonstrated that polymers with multiple phosphonic acid functionalities and PEG chains outperform other types of coating, including small-molecule ligands, polyelectrolytes, and carboxylic acid functionalized PEG [1]. The phosphonic acid PEG-coated particles exhibited exceptionally low cellular uptake, quantified at approximately 100 femtograms of iron per cell, indicating effective stealth properties and resistance to nonspecific cellular internalization [1]. The copolymer composition was optimized to provide simple, scalable protocols and long-term stability in culture media, establishing phosphonic acid-based PEG coatings as a superior surface chemistry for minimizing protein corona formation and extending in vivo circulation [1].

Iron oxide nanoparticles Stealth coating Protein corona resistance Nanomedicine Biodistribution

PEG3 Chain Length Optimization: Balance Between Solubility and Functional Spacing in PROTAC Linker Design

Among the homologous series of m-PEGn-phosphonic acid linkers (n = 2, 3, 4), the PEG3 variant represents a distinct length optimized for balancing aqueous solubility enhancement against spatial constraints in ternary complex formation . The PEG3 chain (three ethylene glycol repeat units, molecular weight 228.18 g/mol) provides increased hydrophilicity and water solubility compared to the shorter PEG2 analog (two repeat units, molecular weight 184.13 g/mol) , while maintaining a more compact molecular footprint than the longer PEG4 variant (four repeat units, molecular weight 272.23 g/mol) . This intermediate chain length is particularly relevant in PROTAC design where linker length directly influences the formation of the ternary complex between the E3 ligase, target protein, and PROTAC molecule [1]. The selection of PEG3 represents a deliberate design choice for applications requiring sufficient solubility enhancement without excessive linker length that could compromise ternary complex geometry.

PROTAC linker Chain length optimization Ternary complex formation Targeted protein degradation

Solid-State Battery Interface Modification: m-PEG Phosphonic Acid Enhances LLZO Electrolyte Interfacial Contact and Ionic Conductivity

Surface modification of LLZO (Li₇La₃Zr₂O₁₂) solid electrolyte with m-PEG phosphonic acid has been demonstrated to improve interfacial contact with lithium metal anodes, resulting in enhanced battery performance metrics . The phosphonic acid group anchors strongly to the ceramic LLZO surface while the PEG chain modifies the interfacial properties . The modified membrane exhibits better cyclability and higher ionic conductivity compared to unmodified LLZO electrolytes . This application leverages the same phosphonic acid-metal oxide anchoring chemistry validated in the hydrolytic stability studies described above, translating the aqueous stability advantage to solid-state battery applications where robust ceramic-polymer interfaces are critical.

Solid-state batteries LLZO electrolyte Interfacial engineering Ionic conductivity Cyclability

High-Impact Research and Industrial Applications for m-PEG3-phosphonic acid (CAS 96962-42-4) Based on Validated Performance Evidence


PROTAC Linker Development for Targeted Protein Degradation

m-PEG3-phosphonic acid serves as a non-cleavable PEG-based linker for constructing PROTAC molecules. The compound connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, enabling ternary complex formation and subsequent ubiquitin-proteasome-mediated protein degradation [1]. The PEG3 chain length provides an optimized balance between aqueous solubility enhancement and appropriate spatial separation of the two ligands [1]. The terminal phosphonic acid group can be conjugated via standard coupling chemistries, while the methoxy terminus remains available for further functionalization. This application is supported by the compound's established use as a PROTAC linker across multiple vendor catalogs and its classification as a PEG-class PROTAC linker for targeted protein degradation research [1].

Aqueous-Stable Ceramic Membrane Functionalization for Wastewater Treatment

Based on the demonstrated hydrolytic stability advantage of phosphonic acid over alkoxysilane linking groups (>200 hours in pure water) [1], m-PEG3-phosphonic acid is specifically suited for grafting hydrophilic PEG layers onto ceramic γ-alumina membranes destined for aqueous applications. The phosphonic acid group forms stable coordination bonds with the metal oxide surface that resist hydrolytic degradation, enabling long-term membrane operation in water treatment without loss of the PEG functional coating [1]. This application leverages the compound's ability to decrease pore diameter (demonstrated reduction of 2.1 nm for PEG-grafted membranes) while maintaining stable hydrophilic modification under continuous aqueous exposure [1].

Antifouling Nanocoatings for Stainless Steel Medical Devices and Food Processing Equipment

The demonstrated superiority of phosphonate-containing PEG polymers over carboxylic acid PEG alternatives for inhibiting protein adsorption and bacterial adhesion on stainless steel supports the use of m-PEG3-phosphonic acid as a coating reagent for medical devices, surgical instruments, and food processing surfaces [1]. The phosphonic acid group anchors strongly to the stainless steel surface via simple aqueous dip-coating without requiring solvents, annealing, or adhesion promoters, while the PEG chain provides the antifouling functionality [1]. The coating achieves near-complete (~100%) reduction in protein binding and strong inhibition of both E. coli and B. cereus bacterial adhesion over multiple days [1].

Stealth Coating of Iron Oxide Nanoparticles for Nanomedicine and MRI Contrast Agents

Building on the demonstrated performance of multi-phosphonic acid PEG copolymers that outperform ligands, polyelectrolytes, and carboxylic acid PEG coatings on iron oxide nanoparticles [1], m-PEG3-phosphonic acid can be employed as a surface-functionalization reagent for superparamagnetic iron oxide nanoparticles (SPIONs) used in MRI contrast enhancement and drug delivery. The phosphonic acid group provides robust anchoring to the iron oxide surface, while the PEG3 chain confers resistance to protein corona formation and reduces nonspecific cellular uptake [1]. This surface chemistry enables extended circulation times and improved biodistribution profiles for nanoparticle-based diagnostic and therapeutic applications [1].

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